![molecular formula C16H21F3N2O4S2 B2700062 N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-4-(trifluoromethyl)benzenesulfonamide CAS No. 2034519-79-2](/img/structure/B2700062.png)
N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-4-(trifluoromethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-4-(trifluoromethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C16H21F3N2O4S2 and its molecular weight is 426.47. The purity is usually 95%.
BenchChem offers high-quality N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-4-(trifluoromethyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-4-(trifluoromethyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antioxidant and Enzyme Inhibition Properties
A series of novel benzenesulfonamides incorporating 1,3,5-triazine moieties and various substituents including aromatic amines, dimethylamine, morpholine, and piperidine have been investigated for their antioxidant properties and inhibitory potential against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and tyrosinase. These enzymes are associated with neurodegenerative diseases and pigmentation disorders. The compounds showed moderate DPPH radical scavenging and metal chelating activity, with some demonstrating significant inhibitory potency against AChE and BChE, suggesting their potential application in treating related disorders (Lolak et al., 2020).
Structural and Theoretical Analysis
Another study focused on the thermal, optical, etching, and structural analysis of a related compound through spectroscopic techniques and X-ray diffraction. This research provides insights into the compound's stability, molecular interactions, and potential applications in material science. The study's findings also include density functional theory calculations to understand the molecular electronic parameters and reactive sites, which could have implications for designing new materials or drugs (Karthik et al., 2021).
Inhibition of Carbonic Anhydrase Isozymes
Benzenesulfonamides with specific structural motifs have been evaluated as inhibitors of human carbonic anhydrases (CAs), which play a significant role in various physiological processes including respiration, acid-base balance, and the formation of cerebrospinal fluid. Compounds with such motifs have shown potent inhibition of several CA isozymes, particularly those associated with tumor growth and metastasis, such as CA IX and XII. This highlights the potential of these compounds in the development of new anticancer therapies (Alafeefy et al., 2015).
Application in Organic Synthesis and Medicinal Chemistry
The utility of related benzenesulfonamide compounds in organic synthesis, specifically in the formation of glycosidic linkages, has been demonstrated. This research outlines a novel method for activating thioglycosides to glycosyl triflates, which can be further converted to glycosides. Such methodologies are crucial for the synthesis of complex carbohydrates and glycoconjugates, with significant implications in medicinal chemistry and drug development (Crich & Smith, 2001).
Eigenschaften
IUPAC Name |
N-[1-(1,1-dioxothiolan-3-yl)piperidin-4-yl]-4-(trifluoromethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21F3N2O4S2/c17-16(18,19)12-1-3-15(4-2-12)27(24,25)20-13-5-8-21(9-6-13)14-7-10-26(22,23)11-14/h1-4,13-14,20H,5-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQXASKNGVLPVPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NS(=O)(=O)C2=CC=C(C=C2)C(F)(F)F)C3CCS(=O)(=O)C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21F3N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-4-(trifluoromethyl)benzenesulfonamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.